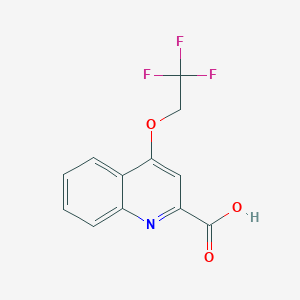
4-(2,2,2-三氟乙氧基)喹啉-2-羧酸
描述
“4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid” is a chemical compound with the molecular formula C12H8F3NO3 and a molecular weight of 271.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoline compounds has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid” consists of a quinoline ring attached to a carboxylic acid group and a trifluoroethoxy group .Chemical Reactions Analysis
Quinoline compounds are versatile in chemical reactions. They can undergo various reactions such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . Trifluoroethanol, a related compound, can serve as a source of the trifluoroethoxy group for various chemical reactions .科学研究应用
结构和化学性质
- 在复合物形成中的结构表征:化合物4,8-二羟基喹啉-2-羧酸,与4-(2,2,2-三氟乙氧基)喹啉-2-羧酸有关,已被用作与NH4VO3形成络合物时的三齿配体。这项研究突出了其结构特性,特别是通过π-π相互作用形成六角形分子排列的能力,这可能预示着4-(2,2,2-三氟乙氧基)喹啉-2-羧酸(Moriuchi et al., 2007)中类似行为的存在。
合成和修饰技术
- 合成途径和修饰:研究详细阐述了制备三氟甲基取代喹啉羧酸,包括4-(2,2,2-三氟乙氧基)喹啉-2-羧酸的策略。这些方法涉及氟化和羧化技术,突出了该化合物在合成和修饰中的多功能性(Cottet et al., 2003)。
在超分子化学中的应用
- 生化应用中的复合物形成:该化合物在形成超分子复合物方面具有潜力。例如,对类似喹啉-2-羧酸衍生物的研究表明它们能够与金属离子形成复杂结构,从而在生化和药用领域中应用(Pan et al., 2014)。
潜在的生物学和药理活性
- 抗氧化和细胞保护作用:与4-(2,2,2-三氟乙氧基)喹啉-2-羧酸密切相关的喹啉-4-基硫氧基)羧酸的烷氧基衍生物显示出显著的抗自由基和抗氧化作用。这些化合物可以作为预防性抗氧化剂和细胞保护剂,暗示了4-(2,2,2-三氟乙氧基)喹啉-2-羧酸可能具有的潜在生物活性(Brazhko et al., 2015)。
未来方向
Quinoline compounds, including “4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid”, have potential applications in the fields of industrial and synthetic organic chemistry, and medicinal chemistry . They are vital scaffolds for leads in drug discovery . Therefore, future research may focus on exploring their biological activities and developing new synthesis methods.
作用机制
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes or the disruption of essential biochemical processes .
Biochemical Pathways
Quinoline derivatives have been implicated in a variety of biochemical pathways, often related to their target of action .
Result of Action
It is known that quinoline derivatives can have a variety of effects at the molecular and cellular level, often related to their mode of action .
生化分析
Biochemical Properties
4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states. Additionally, 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid may bind to specific protein receptors, affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human leukemia cell lines, 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid has demonstrated antiproliferative effects, leading to reduced cell viability and induction of apoptosis . These effects are mediated through the modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate specific enzymes, leading to changes in their catalytic activity . Additionally, 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, this compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the distribution and localization of 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid in specific tissues, influencing its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
4-(2,2,2-trifluoroethoxy)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c13-12(14,15)6-19-10-5-9(11(17)18)16-8-4-2-1-3-7(8)10/h1-5H,6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAKMMZASHZIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine](/img/structure/B1373977.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1373978.png)


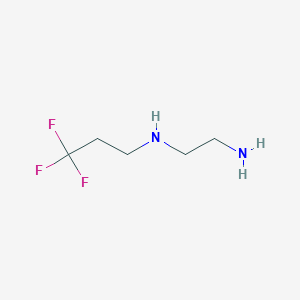
![2-[(3,3,3-Trifluoropropyl)amino]acetonitrile](/img/structure/B1373982.png)
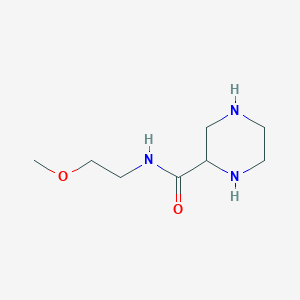
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol](/img/structure/B1373985.png)

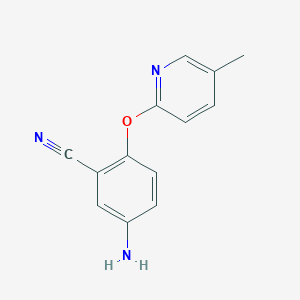

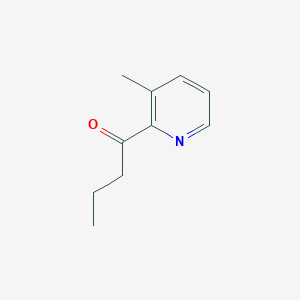
![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one](/img/structure/B1373994.png)
